molecular formula C23H49NO2 B14299509 3-(Didecylamino)propane-1,2-diol CAS No. 112477-08-4

3-(Didecylamino)propane-1,2-diol

Cat. No.: B14299509
CAS No.: 112477-08-4
M. Wt: 371.6 g/mol
InChI Key: WEWWLBRKMIKYEM-UHFFFAOYSA-N
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Description

3-(Didecylamino)propane-1,2-diol (AL-C10) is a synthetic amphiphilic diol with a branched structure featuring two decyl (C10) alkyl chains attached to an amino group on a propane-1,2-diol backbone. Its molecular formula is C23H49NO2, with a molecular weight of 371.6 g/mol (calculated from HRMS data in ). The compound is synthesized via reductive amination of (±)-3-amino-1,2-propanediol with decanal using sodium triacetoxyborohydride, yielding a 42% product after purification by column chromatography.

Preparation Methods

Chemical Reactions Analysis

3-(Didecylamino)propane-1,2-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Didecylamino)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Didecylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length Variations

3-(Dodecylamino)propane-1,2-diol

  • Structure: Single dodecyl (C12) chain on the amino group.
  • Molecular Formula: C15H33NO2.
  • Molecular Weight : 259.43 g/mol ().
  • Applications: Used as a surfactant for preparing nanomicelles due to its balanced hydrophobicity and self-assembly properties .
  • Key Differences : Shorter alkyl chain (C12 vs. C10×2) reduces steric hindrance and increases solubility in polar solvents compared to AL-C10.

3-(Hexadecylamino)propane-1,2-diol

  • Structure : Single hexadecyl (C16) chain.
  • Molecular Formula: C19H41NO2.
  • Molecular Weight : 315.53 g/mol ().
  • Applications : Likely used in formulations requiring higher hydrophobicity, such as long-acting drug delivery systems.
  • Key Differences : Extended alkyl chain enhances lipid bilayer integration but reduces aqueous solubility compared to AL-C10.

Functional Group Variations

3-(Dimethylamino)propane-1,2-diol

  • Structure: Dimethylamino group instead of long alkyl chains.
  • Molecular Formula: C5H13NO2.
  • Molecular Weight : ~135.16 g/mol.
  • Physical Properties : Liquid with boiling point 216–217°C and density 1.004 g/mL ().
  • Applications: Intermediate in pharmaceutical synthesis (e.g., drospirenone-related compounds, ).
  • Key Differences : Lacks surfactant properties due to short-chain substituents but offers higher reactivity in organic reactions .

3-(Decyloxy)propane-1,2-diol (Ether-linked analog)

  • Structure : Ether-linked decyl chain.
  • Molecular Formula : C13H28O3.
  • Physical Properties : Colorless oil or crystalline solid ().
  • Applications: Potential use in polymer resins (e.g., green materials, ).
  • Key Differences: Ether linkage reduces hydrogen-bonding capacity compared to AL-C10’s amino group, affecting solubility and biological interactions .

Aromatic and Phenolic Derivatives

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

  • Structure: Phenolic substituent with methoxy group.
  • Source : Isolated from Gleditsiae Spina ().
  • Applications: Antioxidant or bioactive agent due to phenolic moiety.
  • Key Differences : Aromatic ring introduces π-π stacking interactions, absent in AL-C10, enabling applications in catalysis or chiral separations .

3-(Naphthalen-2-yloxy)propane-1,2-diol

  • Structure : Naphthyl ether group.
  • Applications : Demonstrated 99.5% enantiomeric excess (ee) in chiral separations ().
  • Key Differences : Bulky aromatic group enhances steric hindrance, making it suitable for enantioselective processes unlike AL-C10 .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
3-(Didecylamino)propane-1,2-diol C23H49NO2 371.6 Amino (C10×2) DNA delivery lipoplexes
3-(Dodecylamino)propane-1,2-diol C15H33NO2 259.4 Amino (C12) Nanomicelle surfactant
3-(Dimethylamino)propane-1,2-diol C5H13NO2 135.2 Dimethylamino Pharmaceutical intermediate
3-(Decyloxy)propane-1,2-diol C13H28O3 232.4 Ether (C10) Polymer resins
3-(Naphthalen-2-yloxy)propane-1,2-diol C13H14O3 218.3 Aromatic ether Chiral separations

Research Findings and Implications

  • AL-C10 vs. Dodecylamino Analog: AL-C10’s dual C10 chains provide superior membrane penetration in gene delivery compared to the single C12 chain, which favors micelle stability .
  • Amino vs. Ether Linkages: Amino groups enhance hydrogen bonding in AL-C10, critical for DNA complexation, while ether-linked analogs (e.g., 3-(decyloxy)propane-1,2-diol) are better suited for hydrophobic polymer matrices .
  • Aromatic Derivatives : Compounds like 3-(naphthalen-2-yloxy)propane-1,2-diol exhibit enantioselectivity, a property absent in AL-C10, highlighting the role of aromaticity in chiral recognition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Didecylamino)propane-1,2-diol, and how can reaction efficiency be optimized?

  • Methodological Answer : A viable approach involves reductive amination of a glyceraldehyde derivative with didecylamine. For example, oxidation of a protected diol (e.g., 1,2-O-isopropylidene-D-mannitol) generates an aldehyde intermediate, which undergoes reductive condensation with didecylamine using hydrogen and a palladium catalyst . Optimization includes:

  • Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Catalyst Loading : Use 5–10% Pd/C for efficient hydrogenation.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) isolates the product.
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for diol protons, δ ~2.6–3.0 ppm for amine protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features identified?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR: Identify diol protons (δ 3.4–4.1 ppm, split into multiplets due to adjacent stereocenters) and didecylamine methylene/methyl groups (δ 0.8–1.5 ppm) .
  • ¹³C NMR: Confirm carbonyl absence (ruling out oxidation byproducts) and detect amine carbons (δ 40–50 ppm) .
  • MS-DART : Use direct analysis in real-time mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing stereoisomers or derivatives of this compound?

  • Methodological Answer :

  • Stereochemical Analysis : Employ 2D NMR (COSY, HSQC) to assign coupling patterns and differentiate diastereomers. For example, vicinal diol protons (J = 5–7 Hz) exhibit distinct splitting in diastereomeric mixtures .
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and quantify optical purity .
  • X-ray Crystallography : Resolve ambiguous cases by crystallizing derivatives (e.g., benzoylated intermediates) to determine absolute configuration .

Q. What strategies minimize diastereomer formation during the synthesis of this compound?

  • Methodological Answer :

  • Stereoselective Protection : Start with enantiomerically pure precursors (e.g., D-mannitol derivatives) to control stereochemistry at the diol center .
  • Kinetic Control : Conduct reductive amination at lower temperatures (0–25°C) to favor the thermodynamically stable isomer.
  • Additives : Use chiral auxiliaries (e.g., tartaric acid) to induce asymmetry during the condensation step .

Q. How does the stability of this compound compare to structurally similar amino alcohols under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at 40°C for 48 hours. Monitor degradation via:
  • HPLC : Track peak area reduction of the parent compound.
  • LC-MS : Identify degradation products (e.g., hydrolyzed amines or oxidized diols) .
  • Findings : Amino alcohols with branched alkyl chains (e.g., didecylamino groups) show enhanced stability at neutral pH compared to linear-chain analogs due to steric hindrance .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer :

  • Purity Assessment : Verify sample purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC). Impurities >2% can alter melting points by 5–10°C .
  • Solvent Effects : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane). Hydrophobic didecyl groups reduce water solubility (<0.1 mg/mL) but enhance lipid compatibility .
  • Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-(dodecyloxy)propane-1,2-diol, CAS 627-82-7) to identify trends in physicochemical properties .

Properties

CAS No.

112477-08-4

Molecular Formula

C23H49NO2

Molecular Weight

371.6 g/mol

IUPAC Name

3-(didecylamino)propane-1,2-diol

InChI

InChI=1S/C23H49NO2/c1-3-5-7-9-11-13-15-17-19-24(21-23(26)22-25)20-18-16-14-12-10-8-6-4-2/h23,25-26H,3-22H2,1-2H3

InChI Key

WEWWLBRKMIKYEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CC(CO)O

Origin of Product

United States

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